molecular formula C8H7NO2 B1294465 2-Methoxyphenyl isocyanate CAS No. 700-87-8

2-Methoxyphenyl isocyanate

Cat. No. B1294465
CAS RN: 700-87-8
M. Wt: 149.15 g/mol
InChI Key: SUVCZZADQDCIEQ-UHFFFAOYSA-N
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Patent
US04578514

Procedure details

Into a 2 liter three-necked flask equipped with a dry ice condenser and an overhead stirrer, was condensed 100 ml of phosgene. At - 5° C., was added a solution of 25 g (0.2032 moles) of o-anisidine in 350 ml of chlorobenzene and a heavy white precipitate was observed. The mixture was then heated at 125° C. for three and a half hours while passing phosgene slowly through the solution for the first hour and a half, and then nitrogen for the last two hours. The solution was then distilled to afford 27.0 g (89%) of o-methoxyphenyl isocyanate, bp 74°-76° C. at 3 mm Hg. 'H NMR (δ,CDCL3) 6.7-7.1 (multiplet, 4H) and 3.80 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH3:5][O:6][C:7]1[C:8]([NH2:13])=[CH:9][CH:10]=[CH:11][CH:12]=1>ClC1C=CC=CC=1>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]=[C:1]=[O:2]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
350 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 liter three-necked flask equipped with a dry ice condenser and an overhead stirrer
CUSTOM
Type
CUSTOM
Details
for the last two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solution was then distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.